molecular formula C16H16N2O5 B14019700 N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid CAS No. 19157-65-4

N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid

Cat. No.: B14019700
CAS No.: 19157-65-4
M. Wt: 316.31 g/mol
InChI Key: NTJRZHQHSKXTDZ-UHFFFAOYSA-N
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Description

N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid: is an organic compound characterized by its complex structure, which includes a nitrophenoxy group and an ethanimidic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid involves its interaction with specific molecular targets. The nitrophenoxy group can participate in redox reactions, influencing cellular pathways and potentially leading to biological effects such as antimicrobial activity . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Uniqueness: N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications across multiple fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

19157-65-4

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

N-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]acetamide

InChI

InChI=1S/C16H16N2O5/c1-12(19)17-13-3-2-4-16(11-13)23-10-9-22-15-7-5-14(6-8-15)18(20)21/h2-8,11H,9-10H2,1H3,(H,17,19)

InChI Key

NTJRZHQHSKXTDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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